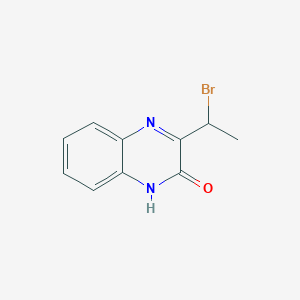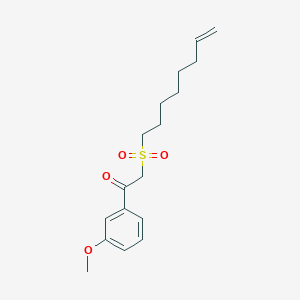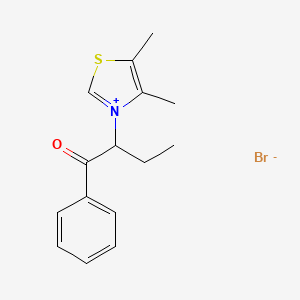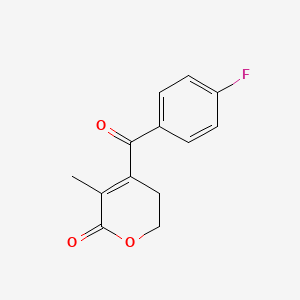
CID 78068804
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service (CAS) number 78068804 is a chemical entity with unique properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves multiple steps, each requiring specific reagents and conditions. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as oxidation, reduction, and substitution. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe to study biological processes at the molecular level.
Medicine: It has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.
Wirkmechanismus
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions.
Eigenschaften
Molekularformel |
C21H21O2Si |
|---|---|
Molekulargewicht |
333.5 g/mol |
InChI |
InChI=1S/C21H21O2Si/c1-18(17-22-19-11-5-2-6-12-19)23-24(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17H2,1H3 |
InChI-Schlüssel |
UGVGDFPGEGPLRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC=C1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)


![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate](/img/structure/B14193226.png)

![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)
![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)


methanone](/img/structure/B14193307.png)
